molecular formula C7H10F2INO B2703259 3,3-Difluoro-7-(iodomethyl)azepan-2-one CAS No. 2174002-22-1

3,3-Difluoro-7-(iodomethyl)azepan-2-one

Cat. No.: B2703259
CAS No.: 2174002-22-1
M. Wt: 289.064
InChI Key: KNEPHLKSQRXGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-7-(iodomethyl)azepan-2-one is a chemical compound with the molecular formula C7H10F2INO It is characterized by the presence of fluorine and iodine atoms attached to an azepan-2-one ring structure

Scientific Research Applications

3,3-Difluoro-7-(iodomethyl)azepan-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-7-(iodomethyl)azepan-2-one typically involves the introduction of fluorine and iodine atoms into the azepan-2-one ring. One common method involves the fluorination of a suitable precursor followed by iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-7-(iodomethyl)azepan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The fluorine atoms can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azepan-2-one derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-7-(iodomethyl)azepan-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

  • 3,3-Difluoro-7-(bromomethyl)azepan-2-one
  • 3,3-Difluoro-7-(chloromethyl)azepan-2-one
  • 3,3-Difluoro-7-(methyl)azepan-2-one

Comparison: 3,3-Difluoro-7-(iodomethyl)azepan-2-one is unique due to the presence of the iodine atom, which can significantly affect its chemical reactivity and biological activity compared to its bromine, chlorine, or methyl analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly interesting for certain applications.

Properties

IUPAC Name

3,3-difluoro-7-(iodomethyl)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2INO/c8-7(9)3-1-2-5(4-10)11-6(7)12/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEPHLKSQRXGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C(C1)(F)F)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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